

Introduction: The Versatility of the Triazine Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Chloro-6-methyl-1,3,5-triazin-2-amine

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Triazine, a six-membered heterocyclic ring containing three nitrogen atoms, exists in three isomeric forms: 1,2,3-, 1,2,4-, and 1,3,5-triazine.^[1] These scaffolds serve as a cornerstone in the development of a wide array of biologically active compounds due to their unique physicochemical properties. The arrangement of the nitrogen atoms within the ring significantly influences the molecule's electronic distribution, polarity, and reactivity, leading to distinct pharmacological profiles for each isomer.^[2] While the symmetrical 1,3,5-triazine and asymmetrical 1,2,4-triazine have been extensively explored in medicinal and agricultural chemistry, the 1,2,3-isomer is less studied, in part due to its comparatively lower stability. This guide provides a comprehensive comparison of the biological activities of these three isomers, supported by experimental data, to inform the strategic design of novel therapeutics.

Comparative Biological Activities of Triazine Isomers

The triazine isomers exhibit a broad spectrum of biological activities, with derivatives showing potent anticancer, antimicrobial, and herbicidal effects. The following sections delve into a comparative analysis of these activities, highlighting key differences and structure-activity relationships.

Anticancer Activity: A Tale of Two Isomers

Derivatives of 1,2,4- and 1,3,5-triazines have emerged as particularly promising anticancer agents, with several compounds advancing to clinical use. In contrast, the exploration of 1,2,3-triazines in oncology is less mature.

The 1,3,5-triazine scaffold is arguably the most successful in oncology to date. The approved drug Altretamine is a testament to the early potential of this isomer in cancer chemotherapy.^[3] More recently, targeted therapies have been developed, such as Gedatolisib, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).^[4] This dual inhibition allows for a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth and survival that is often dysregulated in cancer.^[5] Another approved 1,3,5-triazine derivative, Enasidenib, is an inhibitor of isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia.^[4]

The 1,2,4-triazine core is also a versatile scaffold for the development of anticancer agents. These derivatives have demonstrated significant potential by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.^[6] For instance, certain pyrazolo[4,3-e] [6]^{[7][8]}triazine derivatives have shown potent cytotoxic activity against breast cancer cell lines, with IC₅₀ values significantly lower than the standard chemotherapeutic agent cisplatin.^[9]

The anticancer potential of 1,2,3-triazine derivatives is an area of emerging research. While less explored, some novel 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives have exhibited remarkable anticancer activity against various cancer cell lines, with some compounds showing IC₅₀ values in the sub-micromolar range.^[3]

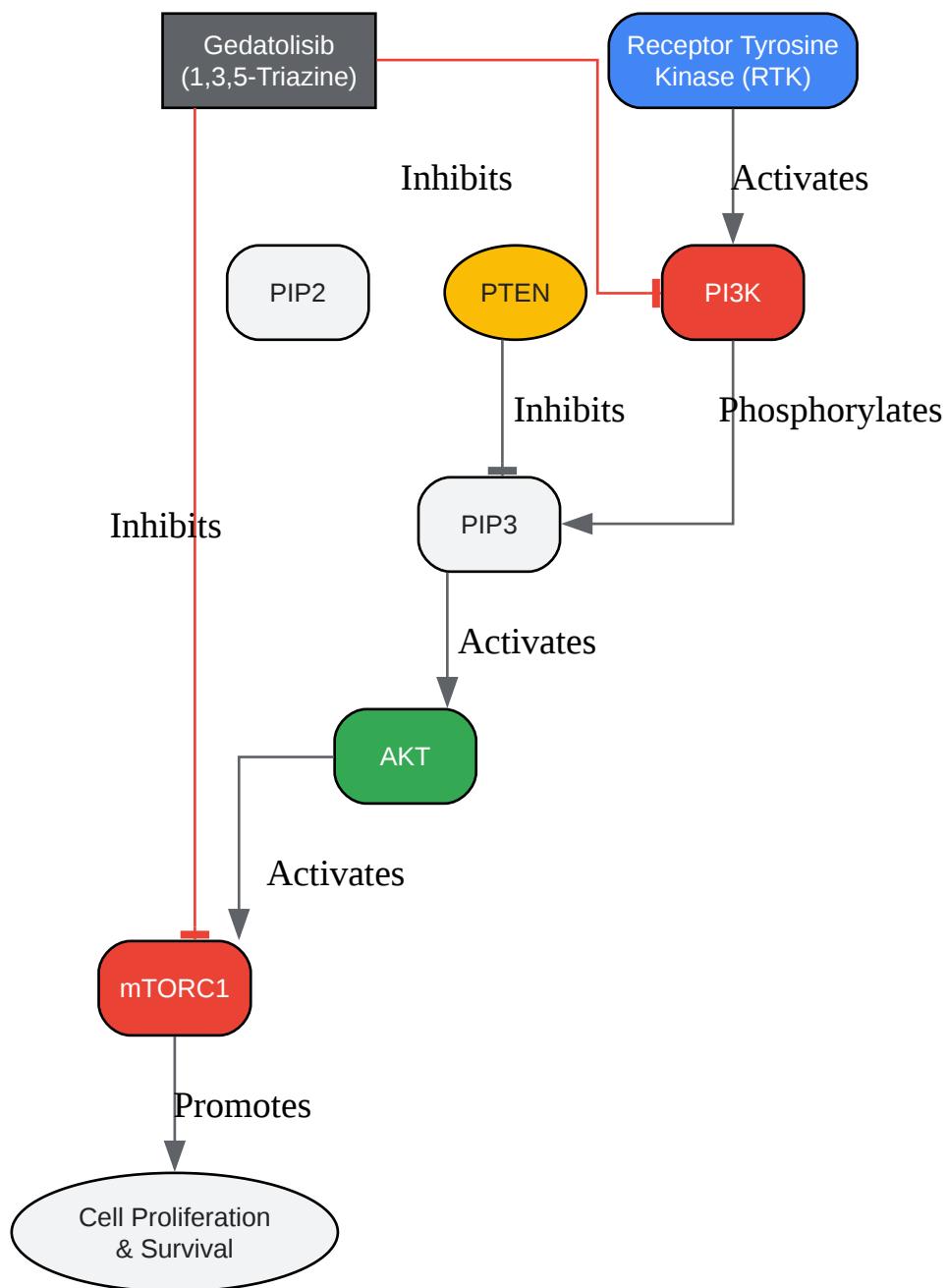
Table 1: Comparative Anticancer Activity of Triazine Derivatives (IC₅₀ Values)

Isomer	Compound/Derivative Class	Cancer Cell Line	IC50 (μM)	Reference(s)
1,3,5-Triazine	Imamine-1,3,5-triazine (4f)	MDA-MB-231 (Breast)	6.25	[8]
Imamine-1,3,5-triazine (4k)	MDA-MB-231 (Breast)	8.18	[8]	
Pyrazole-based derivative (18)	HCT116 (Colon)	0.50		[10]
Phenylamino-s-triazine (1d)	MCF7 (Breast)	0.2		[1]
Tri-amino substituted derivative (11e)	A549 (Lung)	0.028		[11]
1,2,4-Triazine	Acenaphtho[1,2-e]-1,2,4-triazine	MCF-7 (Breast)	1.0–10	[6]
Pyrazolo[4,3-e][6][7][8]triazine (9e)	Leukemia	5-7 times lower than breast cancer lines		[9]
Sulfonamide derivative (3b)	MCF-7 (Breast)	<2.3		[9]
1,2,3-Triazine	1,2,3-triazole-1,3,4-oxadiazole-triazine (9d)	DU-145 (Prostate)	0.16	[3]
1,2,3-triazole-1,3,4-oxadiazole-triazine (9d)	A549 (Lung)	0.19		[3]

Mechanism of Action: Targeting Critical Cellular Pathways

The anticancer activity of triazine derivatives is underpinned by their ability to interact with and modulate various cellular targets.

1,3,5-Triazines like Gedatolisib function as dual PI3K/mTOR inhibitors, effectively shutting down a key signaling pathway for cell proliferation and survival.^[4] This mechanism is illustrated in the signaling pathway diagram below.



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gedatolisib.

1,2,4-Triazines can induce apoptosis through both intrinsic and extrinsic pathways and have been shown to inhibit various kinases.[\[6\]](#)

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of all three triazine isomers have been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.

1,3,5-Triazine derivatives have shown potent antimicrobial activity. For instance, certain combinatorial libraries based on the 1,3,5-triazine template have yielded compounds with significant antibacterial activity and low hemolytic activity.[\[12\]](#) Some derivatives have shown antimicrobial activity against *Staphylococcus aureus* and *Escherichia coli* comparable to ampicillin.[\[13\]](#)

1,2,4-Triazine derivatives also exhibit a broad spectrum of antimicrobial effects.[\[14\]](#) Novel ofloxacin analogues incorporating a 1,2,4-triazole (a related five-membered ring) moiety have demonstrated antibacterial properties comparable to ofloxacin against both Gram-positive and Gram-negative bacteria.[\[4\]](#)

1,2,3-Triazole derivatives (structurally related to 1,2,3-triazines) have also been reported to possess antimicrobial activity, with some metal complexes showing promising MIC values against *S. aureus*.[\[15\]](#)

Table 2: Comparative Antimicrobial Activity of Triazine Derivatives (MIC Values)

Isomer	Compound/Derivative Class	Microorganism	MIC (μ g/mL)	Reference(s)
1,3,5-Triazine (10)	Aminobenzoic acid derivative	MRSA	<250	[13][16]
Aminobenzoic acid derivative (13)	E. coli		<125	[13][16]
Dimeric s-triazine (20d)	K. pneumoniae (MDR)	Low		[17]
1,2,4-Triazine	Ofloxacin analogue	S. aureus	0.25-1	[4]
4-amino-1,2,4-triazole derivative	E. coli	5		[4]
1,2,3-Triazole*	Gold(I) complex	S. aureus	<0.05 - 1	[15]

*Data for 1,2,3-triazole, a structurally related five-membered ring, is presented due to limited available data for 1,2,3-triazine.

Experimental Protocols

To facilitate further research and validation, detailed step-by-step methodologies for key experiments are provided below.

Protocol 1: In Vitro PI3K Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against a PI3K isoform by measuring the amount of ADP produced.

Materials:

- Recombinant human PI3K enzyme (e.g., p110 α /p85 α)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- PIP2 substrate
- ATP
- Test compound (e.g., a triazine derivative)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates
- Multichannel pipette and plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution of the compound in the kinase assay buffer.
- Kinase Reaction Setup:
 - Add 0.5 μ L of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
 - Prepare a mixture of the PI3K enzyme and the PIP2 substrate in the kinase assay buffer.
 - Add 2 μ L of the enzyme/substrate mixture to each well.
 - Add 2.5 μ L of ATP solution to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.

- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][18]

Caption: Workflow for the in vitro PI3K kinase inhibition assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

- Test compound (e.g., a triazine derivative)
- Bacterial strain (e.g., *S. aureus*, *E. coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates

- Spectrophotometer
- Incubator

Procedure:

- Inoculum Preparation:
 - From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Compound Dilution:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 μ L.
- Inoculation:
 - Inoculate each well (except for the sterility control) with 100 μ L of the prepared bacterial inoculum.
 - Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination:
 - Visually inspect the wells for turbidity.

- The MIC is the lowest concentration of the compound at which there is no visible growth.
[\[19\]](#)[\[20\]](#)

Synthesis and Reactivity: A Comparative Overview

The synthetic accessibility and chemical reactivity of the triazine isomers are crucial considerations for drug development.

- 1,3,5-Triazine: The symmetrical nature of 1,3,5-triazine and the availability of inexpensive starting materials like cyanuric chloride make it a highly attractive scaffold. The chlorine atoms on cyanuric chloride can be sequentially substituted with various nucleophiles by controlling the reaction temperature, allowing for the facile synthesis of a diverse range of derivatives.[\[2\]](#)
- 1,2,4-Triazine: The synthesis of 1,2,4-triazines can be achieved through several routes, including one-pot reactions from 1,2-dicarbonyl compounds and microwave-assisted synthesis.[\[21\]](#) These methods offer efficient access to this asymmetrical scaffold.
- 1,2,3-Triazine: The synthesis of the 1,2,3-triazine ring is generally more challenging compared to its isomers, which has contributed to it being less explored in medicinal chemistry.[\[16\]](#)

In terms of reactivity, all triazine isomers have a lower resonance energy than benzene, making them more susceptible to nucleophilic substitution rather than electrophilic substitution.[\[1\]](#)[\[2\]](#)

Conclusion and Future Perspectives

The triazine scaffold, in its isomeric forms, continues to be a rich source of biologically active compounds. The 1,3,5- and 1,2,4-triazine isomers have demonstrated significant success, particularly in the development of anticancer agents, with several drugs now in clinical use. Their synthetic tractability and diverse biological activities ensure their continued prominence in drug discovery.

The 1,2,3-triazine isomer, while less explored, presents an opportunity for the discovery of novel therapeutics with potentially unique pharmacological profiles. Further investigation into the synthesis and biological evaluation of 1,2,3-triazine derivatives is warranted to fully unlock the potential of this heterocyclic system. As our understanding of the structure-activity

relationships of triazine derivatives deepens, the rational design of next-generation therapeutics with improved efficacy and selectivity will undoubtedly accelerate.

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